Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-YL]heptanoate
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Overview
Description
Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a hydroxyheptyl group and a heptanoate ester, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-bromoheptane to form 4-(2-hydroxyheptyl)piperazine.
Esterification: The next step is the esterification of 4-(2-hydroxyheptyl)piperazine with methyl 7-bromoheptanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(4-Substituted-piperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor activities.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Explored for its anti-tubercular properties.
Uniqueness
Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate stands out due to its unique combination of a hydroxyheptyl group and a heptanoate ester, which imparts distinct chemical and biological properties
Properties
CAS No. |
62522-33-2 |
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Molecular Formula |
C19H38N2O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate |
InChI |
InChI=1S/C19H38N2O3/c1-3-4-7-10-18(22)17-21-15-13-20(14-16-21)12-9-6-5-8-11-19(23)24-2/h18,22H,3-17H2,1-2H3 |
InChI Key |
PSFPENKVTIVPRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1CCN(CC1)CCCCCCC(=O)OC)O |
Origin of Product |
United States |
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